2-(1-Benzyl-5-methyl-1H-indazol-3-yloxy)acetonitrile
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Overview
Description
2-(1-Benzyl-5-methyl-1H-indazol-3-yloxy)acetonitrile is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Preparation Methods
The synthesis of 2-(1-Benzyl-5-methyl-1H-indazol-3-yloxy)acetonitrile typically involves the reaction of 1-benzyl-5-methyl-1H-indazole with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(1-Benzyl-5-methyl-1H-indazol-3-yloxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other substituted products.
Scientific Research Applications
2-(1-Benzyl-5-methyl-1H-indazol-3-yloxy)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-5-methyl-1H-indazol-3-yloxy)acetonitrile involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
2-(1-Benzyl-5-methyl-1H-indazol-3-yloxy)acetonitrile can be compared with other indazole derivatives such as:
1-Benzyl-3-(2,3-dihydroxypropoxy)indazole: Known for its anti-inflammatory activity.
2-(1-Methyl-1H-indazol-4-yl)propanoic acid: Exhibits anti-inflammatory properties.
1-Methyl-1H-indazole-4-acetic acid: Used in medicinal chemistry for its biological activities.
Properties
Molecular Formula |
C17H15N3O |
---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
2-(1-benzyl-5-methylindazol-3-yl)oxyacetonitrile |
InChI |
InChI=1S/C17H15N3O/c1-13-7-8-16-15(11-13)17(21-10-9-18)19-20(16)12-14-5-3-2-4-6-14/h2-8,11H,10,12H2,1H3 |
InChI Key |
FXKAVYOEBXBTBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=C2OCC#N)CC3=CC=CC=C3 |
Origin of Product |
United States |
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